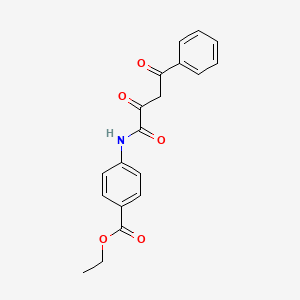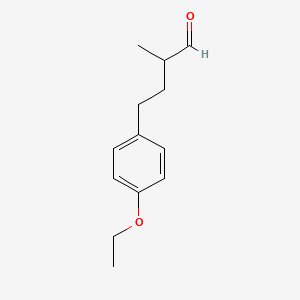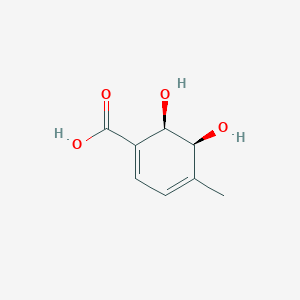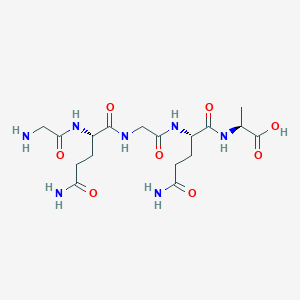![molecular formula C20H24O2 B12578772 4,4'-[(4-Methylcyclohexyl)methylene]diphenol CAS No. 586390-78-5](/img/structure/B12578772.png)
4,4'-[(4-Methylcyclohexyl)methylene]diphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[(4-Methylcyclohexyl)methylene]diphenol is an organic compound with a complex structure that includes a cyclohexyl ring substituted with a methyl group and a methylene bridge connecting two phenol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Methylcyclohexyl)methylene]diphenol typically involves the reaction of 4-methylcyclohexanone with phenol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes a condensation reaction to form the final product. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 4,4’-[(4-Methylcyclohexyl)methylene]diphenol may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4’-[(4-Methylcyclohexyl)methylene]diphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as hydroquinones.
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include substituted phenols, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4’-[(4-Methylcyclohexyl)methylene]diphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of high-performance materials, such as resins and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4,4’-[(4-Methylcyclohexyl)methylene]diphenol involves its interaction with various molecular targets and pathways. The phenolic groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(cyclohexylamine): This compound has a similar methylene bridge but contains amine groups instead of phenolic groups.
4,4’-Methylenebis(cyclohexyl isocyanate): This compound also features a methylene bridge but has isocyanate groups.
Uniqueness
4,4’-[(4-Methylcyclohexyl)methylene]diphenol is unique due to its specific combination of a cyclohexyl ring with a methyl group and phenolic groups connected by a methylene bridge. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
586390-78-5 |
|---|---|
Molecular Formula |
C20H24O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
4-[(4-hydroxyphenyl)-(4-methylcyclohexyl)methyl]phenol |
InChI |
InChI=1S/C20H24O2/c1-14-2-4-15(5-3-14)20(16-6-10-18(21)11-7-16)17-8-12-19(22)13-9-17/h6-15,20-22H,2-5H2,1H3 |
InChI Key |
PMVKRAOXSZTUTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(4S,5S)-5-[(2S,4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-[4-[(2S)-7-hydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12578719.png)

![n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n'-(2-ethylbutyl)urea](/img/structure/B12578736.png)
![Benzoic acid, 6-[[(1,4-dioxopentyl)oxy]methyl]-3-methoxy-2-nitro-](/img/structure/B12578744.png)
![Acetamide,N-cyclopropyl-2-[[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]thio]-](/img/structure/B12578746.png)
![1,10-Phenanthroline, 2,9-dibutyl-5-[(tetrahydro-2H-pyran-2-yl)thio]-](/img/structure/B12578750.png)

![6-Chloro-3-[5-(methylsulfanyl)thiophen-2-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12578753.png)

![N-Cyclopentyl-2-[(2-fluoro-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide](/img/structure/B12578776.png)
![N-(3-Fluorophenyl)-N-[4-(furan-2-yl)butan-2-yl]urea](/img/structure/B12578778.png)
